molecular formula C17H19N3O B2752338 1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole CAS No. 915893-47-9

1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole

Cat. No. B2752338
CAS RN: 915893-47-9
M. Wt: 281.359
InChI Key: GXEDXHMZMBOFMH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole” are not explicitly mentioned in the search results. Physical properties of substances can include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Luminescence Sensing

1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole, a benzotriazole derivative, has potential applications in luminescence sensing. A study by Shi et al. (2015) on lanthanide(III)-organic frameworks featuring dimethylphenyl imidazole dicarboxylate (related to benzotriazole derivatives) demonstrated their ability to function as selective fluorescence sensors for benzaldehyde-based derivatives (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).

Structural Studies

The structural properties of benzotriazole derivatives, including their molecular conformation and behavior in various states (solid and solution), are of significant interest. Claramunt et al. (2007) conducted a study on 2-(2,4-dimethylphenyl)-2H-benzotriazole and its analogs, providing insights into their structural characteristics through NMR and X-ray diffraction analyses (Claramunt, R. M., María, D. S., Pinilla, E., Torres, M., & Elguero, J., 2007).

Supramolecular Architecture

Benzotriazole compounds have been used to explore hydrogen-bonding supramolecular architectures. Wang et al. (2011) investigated the crystallization of benzotriazole with 5-sulfosalicylic acid, revealing how proton-transferring and hydrogen-bonding synthons affect crystal packing. This research aids in understanding the role of benzotriazole derivatives in crystal engineering and host-guest chemistry (Wang, L., Xu, L., Xue, R., Lu, X., Chen, R., & Tao, X., 2011).

Electrophilic Nucleosides

The reactivity of benzotriazole derivatives as electrophilic nucleosides is another area of research. Bae and Lakshman (2007) demonstrated the synthesis of O6-(benzotriazol-1-yl)inosine derivatives, showcasing their reactivity with various nucleophiles. This research has implications for the development of nucleoside derivatives and DNA modification (Bae, S., & Lakshman, M., 2007).

Environmental Impact

Research has also focused on the environmental impact and detection of benzotriazole derivatives. Zhang et al. (2011) investigated the presence of benzotriazole and benzophenone UV filters in sediments and sewage sludge, highlighting the environmental occurrence and potential impacts of these compounds (Zhang, Z.-F., Ren, N.-q., Li, Y.-F., Kunisue, T., Gao, D., & Kannan, K., 2011).

properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-7-5-10-17(14(13)2)21-12-6-11-20-16-9-4-3-8-15(16)18-19-20/h3-5,7-10H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEDXHMZMBOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole

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